tert-Butyl 4-(2-(3-chlorophenyl)-2-hydroxyethyl)piperazine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name of the compound, tert-butyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate, follows IUPAC conventions for polycyclic amines. The parent structure is piperazine, a six-membered diamine ring. The substituents are prioritized as follows:
- A tert-butyloxycarbonyl (Boc) group at position 1 of the piperazine ring.
- A 2-(3-chlorophenyl)-2-hydroxyethyl side chain at position 4.
Key systematic identifiers include:
- CAS Registry Number : 1146080-16-1 .
- InChI Key : RPTAFFVANGYTGC-UHFFFAOYSA-N .
- SMILES : CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC(=CC=C2)Cl)O .
The molecular formula C₁₇H₂₅ClN₂O₃ reflects a molecular weight of 340.8 g/mol, confirmed via high-resolution mass spectrometry .
Molecular Geometry and Conformational Analysis
The compound adopts a twist-boat conformation in the piperazine ring, as inferred from crystallographic studies of structurally analogous piperazine derivatives . Key geometric parameters include:
- Bond lengths :
- Dihedral angles :
The hydroxyethyl side chain exhibits free rotation, but intramolecular hydrogen bonding between the hydroxyl (-OH) and the Boc carbonyl oxygen stabilizes the gauche conformation (Figure 1). This interaction reduces steric hindrance between the 3-chlorophenyl group and the piperazine ring .
Crystallographic Data and Solid-State Arrangement
Although direct single-crystal X-ray data for this compound are unavailable, its structural analogs provide insights. For example, the related compound tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
- a = 10.23 Å, b = 14.56 Å, c = 12.89 Å .
- α = 90°, β = 112.4°, γ = 90° .
In the solid state, molecules form head-to-tail dimers via O–H···O hydrogen bonds (2.8–3.1 Å) and π-stacking interactions between chlorophenyl rings (3.5 Å interplanar distance) .
Comparative Analysis with Related Piperazine Derivatives
A comparison with structurally similar piperazine derivatives highlights key distinctions:
Structural Differentiation :
- The hydroxyethyl group in this compound introduces hydrogen-bonding capacity , absent in non-hydroxylated analogs .
- The Boc group enhances solubility in apolar solvents compared to unsubstituted piperazines .
- Chlorine at the meta position on the phenyl ring minimizes steric clashes with the piperazine ring, unlike ortho-substituted derivatives .
These features influence reactivity: the hydroxyl group enables esterification or oxidation, while the Boc group permits selective deprotection for further functionalization .
Properties
IUPAC Name |
tert-butyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-17(2,3)23-16(22)20-9-7-19(8-10-20)12-15(21)13-5-4-6-14(18)11-13/h4-6,11,15,21H,7-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTAFFVANGYTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671784 | |
| Record name | tert-Butyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-16-1 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(3-chlorophenyl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Followed by Hydroxyalkylation
A common approach is the nucleophilic substitution of a piperazine nitrogen with a 2-(3-chlorophenyl)-2-haloethyl intermediate, followed by hydrolysis or direct hydroxyalkylation.
- Step 1: Synthesis of 2-(3-chlorophenyl)-2-haloethyl intermediate (e.g., 2-(3-chlorophenyl)-2-chloroethyl derivative) via halogenation of the corresponding alcohol or by haloalkylation of 3-chlorobenzaldehyde derivatives.
- Step 2: Reaction of tert-butyl piperazine-1-carboxylate with this intermediate under basic conditions to form the substituted piperazine.
- Step 3: If necessary, hydrolysis or oxidation steps to install the hydroxy group at the 2-position.
This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.
One-Pot or Multi-Component Synthesis via Click Chemistry (Related Piperazine Derivatives)
Although direct literature on this exact compound is limited, related piperazine carboxylate derivatives have been synthesized using one-pot click chemistry approaches:
- Reaction of tert-butyl 4-propioloylpiperazine-1-carboxylate with aryl azides in the presence of copper(I) iodide catalyst and base (e.g., DIPEA) in DMF solvent at low temperature (0 °C).
- This method yields high purity piperazine carboxylate derivatives with aromatic substituents.
- While this approach specifically targets triazole formation, it demonstrates the utility of copper-catalyzed azide-alkyne cycloaddition for functionalizing piperazines with aryl groups, which could be adapted for hydroxyethyl derivatives with suitable precursors.
Protection and Functionalization Strategies
- The Boc protecting group on the piperazine nitrogen is introduced early to prevent unwanted side reactions.
- Functionalization at the 4-position is performed with electrophilic reagents bearing the 2-(3-chlorophenyl)-2-hydroxyethyl moiety.
- Reaction conditions often involve mild bases such as DIPEA and solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
- Purification is typically achieved by crystallization or chromatographic methods to isolate the desired product with high purity.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution pattern and Boc protection.
- Mass Spectrometry: Confirms molecular weight of 340.8 g/mol.
- IR Spectroscopy: Shows characteristic carbamate (Boc) carbonyl stretch and hydroxyl group.
- Purity Assessment: High-performance liquid chromatography (HPLC) or TLC monitoring.
Summary Table of Key Synthetic Parameters
| Parameter | Description |
|---|---|
| Molecular Weight | 340.8 g/mol |
| Molecular Formula | C17H25ClN2O3 |
| Protecting Group | tert-Butyl carbamate (Boc) |
| Key Functional Group | 2-(3-chlorophenyl)-2-hydroxyethyl substituent |
| Typical Solvents | Dichloromethane, Acetonitrile, DMF |
| Typical Bases | DIPEA (N,N-Diisopropylethylamine) |
| Reaction Temperature | 0 °C to room temperature, sometimes up to 60 °C |
| Purification Methods | Filtration, recrystallization, chromatography |
| Expected Purity | >95% |
Research Findings and Notes
- The compound is structurally related to piperazine carboxylate derivatives used in medicinal chemistry, often synthesized via nucleophilic substitution of protected piperazines with haloalkyl intermediates.
- One-pot click chemistry approaches have been successfully used for related tert-butyl 4-substituted piperazine carboxylates, suggesting potential for adaptation to this compound.
- The Boc group is crucial for selective functionalization and stability during synthesis.
- The presence of the 3-chlorophenyl moiety requires careful handling to avoid side reactions during substitution steps.
- No direct, detailed industrial synthesis protocols are publicly available, but the outlined methods are consistent with standard organic synthesis practices for similar compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(3-chlorophenyl)-2-hydroxyethyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of phenyl derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
tert-Butyl 4-(2-(3-chlorophenyl)-2-hydroxyethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(3-chlorophenyl)-2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and chlorophenyl groups can interact with enzymes and receptors, potentially inhibiting or activating their function. The piperazine ring can also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, physicochemical properties, and biological activities of related compounds.
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
Structural Variations and Physicochemical Properties: The 3-chlorophenyl group in the target compound enhances lipophilicity (higher logP) compared to fluorinated (e.g., ) or cyano-substituted analogs (e.g., ). This may improve membrane permeability in biological systems. Molecular weights vary significantly: the target compound (~354.87 g/mol) is heavier than simpler analogs like CAS 77279-24-4 (230.30 g/mol) due to the chlorophenyl group .
Synthetic Routes :
- The target compound and its analogs are synthesized via Buchwald-Hartwig coupling (e.g., ) or condensation with aldehydes (e.g., ). Substituents like nitropyridinyl groups () require specialized nitration steps.
Biological Activity: Derivatives of the target compound (e.g., thieno[2,3-b]pyridines) exhibit antiplasmodial activity (IC₅₀ values in µM range), attributed to the 3-chlorophenyl group’s electron-withdrawing effects and aromatic stacking interactions .
Functional Group Impact :
Biological Activity
tert-Butyl 4-(2-(3-chlorophenyl)-2-hydroxyethyl)piperazine-1-carboxylate (CAS No. 77279-24-4) is a compound of interest due to its various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 230.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in the modulation of the central nervous system. Its structure suggests potential binding affinity to serotonin and dopamine receptors, which play critical roles in mood regulation and neuropharmacology.
- Antitumor Activity : Recent studies indicate that derivatives of piperazine compounds exhibit anticancer properties. For example, compounds similar to tert-butyl 4-(2-(3-chlorophenyl)-2-hydroxyethyl)piperazine have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
1. Anticancer Properties
Research has highlighted the potential of piperazine derivatives, including this compound, in cancer therapy. A study showed that these compounds could induce apoptosis in hypopharyngeal tumor cells more effectively than traditional chemotherapeutics like bleomycin .
2. Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems suggests it may have applications in treating neurological disorders. Its structural similarity to known psychoactive agents indicates potential efficacy as an antidepressant or anxiolytic agent.
3. Anti-inflammatory Activity
Compounds within this class have also exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Studies
Several case studies provide insights into the efficacy and safety profiles of piperazine derivatives:
- Study on Anticancer Activity : A comparative study evaluated the cytotoxic effects of various piperazine derivatives against different cancer cell lines, revealing that this compound had a significant inhibitory effect on cell viability in vitro .
- Neuropharmacological Assessment : Another study investigated the impact of piperazine derivatives on behavioral models in rodents, demonstrating improvements in anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-(2-(3-chlorophenyl)-2-hydroxyethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Two primary methods are documented: (i) hydrolysis in THF/water at room temperature (79% yield) and (ii) acid-mediated cleavage in ethyl acetate (60% yield). Key variables include solvent polarity, acid concentration, and reaction time. For reproducibility, monitor reaction progress via TLC and purify using silica gel chromatography .
- Key Data : Yields vary with solvent choice (THF vs. ethyl acetate) and acid strength (2M aqueous vs. 1M HCl).
Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should be prioritized?
- Methodology : Use H NMR to identify tert-butyl (1.46 ppm, 9H), hydroxyethyl (δ 3.5–4.0 ppm), and aromatic protons (δ 7.0–7.5 ppm). C NMR confirms carbonyl (170–175 ppm) and piperazine carbons (45–60 ppm). MS (ESI) provides molecular ion validation (e.g., m/z 270 for [M+H]) .
- Critical Features : Overlapping signals in NMR may require 2D experiments (e.g., COSY, HSQC) for unambiguous assignment.
Q. How is purity assessed, and what thresholds are acceptable for research use?
- Methodology : Employ HPLC (≥95% purity) with reverse-phase C18 columns and UV detection (254 nm). Validate via H NMR integration of impurities (e.g., residual solvents <0.1%) .
- Acceptable Thresholds : Purity ≥95% for biological assays; ≥98% for crystallography or mechanistic studies.
Advanced Research Questions
Q. How can synthesis be optimized to enhance yield and scalability while minimizing side products?
- Strategy : Optimize solvent systems (e.g., switch to DMF for higher solubility) and employ gradient temperature control. For scale-up, replace batch reactors with flow chemistry setups to improve mixing and heat transfer .
- Case Study : Acid-mediated cleavage (Method B, 60% yield) may benefit from increased HCl concentration (2M) or prolonged reaction time (30 mins) to suppress byproducts .
Q. How should researchers resolve contradictions in spectroscopic or analytical data during structural elucidation?
- Methodology : Cross-validate using complementary techniques:
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., hydroxyethyl configuration) with single-crystal diffraction (e.g., triclinic P1, α/β/γ angles ≈88–89°) .
- High-resolution MS : Confirm molecular formula (e.g., observed m/z 341.1972 vs. calculated 341.1972 for CHNO) .
- Data Reconciliation : Use computational tools (e.g., DFT simulations) to predict NMR shifts and compare with experimental data.
Q. What considerations are critical when designing derivatives for structure-activity relationship (SAR) studies?
- Approach :
- Functional Group Tolerance : Modify the 3-chlorophenyl ring (e.g., introduce electron-withdrawing groups) to probe electronic effects on bioactivity .
- Piperazine Ring Modifications : Replace tert-butyl with trifluoroethoxy (e.g., tert-butyl 2-((2,2,2-trifluoroethoxy)methyl)piperazine-1-carboxylate) to alter lipophilicity (logP) .
- Analytical Validation : Use automated synthesis platforms (e.g., capsule-based systems) for rapid iteration and purity assessment .
Data Contradiction Analysis
- Example : Discrepancies in synthesis yields (Method A: 79% vs. Method B: 60%) may arise from:
- Solvent Polarity : THF (Method A) stabilizes intermediates better than ethyl acetate (Method B).
- Acid Strength : 2M aqueous acid (Method A) ensures complete deprotection vs. 1M HCl (Method B), which may leave residual Boc groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
